- Pyridone compounds and methods of use in the modulation of a protein kinase, World Intellectual Property Organization, , ,

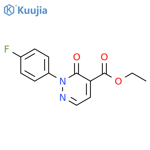

Cas no 946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

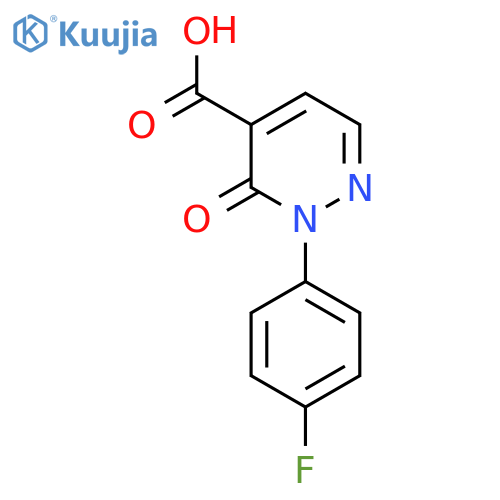

946505-09-5 structure

Produktname:2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

CAS-Nr.:946505-09-5

MF:C11H7FN2O3

MW:234.183285951614

MDL:MFCD26096712

CID:4721048

PubChem ID:66767171

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

- BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- AK00780657

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine -4-carboxylic acid

- 2-(4-Fluoro-phenyl)-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-

- 2-(4-Fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid (ACI)

- 2-(4-Fluorophenyl)-3-oxopyridazine-4-carboxylic acid

- WMB50509

- AKOS028114968

- D80456

- SY317605

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

- MFCD26096712

- BS-18271

- SCHEMBL680352

- C11H7FN2O3

- CS-0157492

- A1-02457

- DA-40231

- 946505-09-5

- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

-

- MDL: MFCD26096712

- Inchi: 1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)

- InChI-Schlüssel: BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- Lächelt: FC1C=CC(=CC=1)N1C(C(C(=O)O)=CC=N1)=O

Berechnete Eigenschaften

- Genaue Masse: 234.04407025g/mol

- Monoisotopenmasse: 234.04407025g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 2

- Komplexität: 398

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 70

- XLogP3: 1.4

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A428665-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$275.0 | 2024-04-16 | |

| Chemenu | CM530575-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1587 | 2023-03-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE080-50mg |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 50mg |

243.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1089370-10g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 10g |

$2235 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1089370-5g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 5g |

$1155 | 2024-06-05 | |

| Chemenu | CM530575-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$248 | 2023-03-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00792847-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

¥8250.0 | 2024-04-17 | |

| Ambeed | A428665-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$1100.0 | 2024-04-16 | |

| Ambeed | A428665-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1760.0 | 2024-04-16 | |

| Chemenu | CM530575-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$992 | 2023-03-07 |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Dimethylacetamide ; 5 min, rt; 30 min, rt → 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

- Preparation of thienopyridine derivatives and their use in pharmaceutical compositions comprising same, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

- Preparation of thienopyridine derivative compound as protein kinase inhibitor, Korea, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Preparation of pyridazinone-based compounds as AXL, c-Met, and Mer inhibitors and methods of use thereof, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 0.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Preparation of amidophenoxyindazoles as inhibitors of c-Met, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Heterobicyclic pyrazole compounds as Met tyrosine kinase inhibitors and their preparation and use, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt → reflux

Referenz

- Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Combinations comprising c-Met antagonists and B-raf antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

- Preparation of quinoline derivatives as tyrosine kinases inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 12 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1

Referenz

- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors, European Journal of Medicinal Chemistry, 2016, 120, 37-50

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use, United States, , ,

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Raw materials

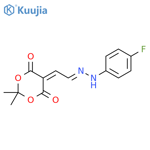

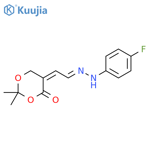

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-, ethyl ester

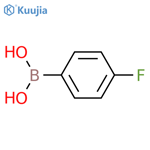

- 4-Fluorobenzeneboronic acid

- Acetaldehyde, 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-, 1-[2-(4-fluorophenyl)hydrazone], (1E)-

- (1E,2Z)-2-(2,2-Dimethyl-4-oxo-1,3-dioxan-5-ylidene)acetaldehyde 1-[2-(4-fluorophenyl)hydrazone]

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preparation Products

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Verwandte Literatur

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) Verwandte Produkte

- 2763759-05-1(1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride)

- 946346-83-4(4-methoxy-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 90971-76-9(1H-Pyrrole-3-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-)

- 1407970-85-7(2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid)

- 2137100-89-9((1R)-1-[1-(2-aminoethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-ol)

- 2248379-94-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-sulfamoylthiophene-2-carboxylate)

- 1258652-07-1((4,5-dihydro-1,2-oxazol-3-yl)methanamine)

- 867141-53-5(ETHYL 2,3-DIMETHYLPYRIDINE-4-CARBOXYLATE)

- 89630-50-2(Acetonitrile, (dimethylphosphinyl)-)

- 477503-79-0(N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:946505-09-5)2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Reinheit:99%/99%/99%

Menge:1g/5g/10g

Preis ($):248.0/990.0/1584.0